molecular formula C15H22N6O2 B2596020 Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate CAS No. 2034460-32-5

Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate

Cat. No.: B2596020
CAS No.: 2034460-32-5
M. Wt: 318.381
InChI Key: FELJTQVWKLNWIX-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a tert-butyl group, a piperazine ring, a carboxylate group, and a [1,2,4]triazolo[4,3-a]pyrazine ring. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[4,3-a]pyrazine ring, in particular, is a heterocyclic ring that contains nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carboxylate group might participate in acid-base reactions, while the piperazine ring might undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate might increase its solubility in water .

Scientific Research Applications

Reactivity and Chemical Transformations

Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate and related compounds have been extensively studied for their reactivity and potential in synthesizing biologically active molecules. Research has delved into the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, exploring how they react under various conditions to form compounds with potential pharmacological actions. For instance, the interaction with carboxylic acids chlorides in the presence of triethylamine can lead to the acylation of the amino group, forming compounds that have been characterized using various spectroscopic methods, indicating their potential utility in further biological applications (Mironovich & Shcherbinin, 2014).

Synthesis and Characterization

The synthesis and characterization of derivatives of this compound highlight the compound's versatility as a precursor for various chemical transformations. Studies have detailed the synthesis of such derivatives by condensation reactions and their subsequent characterization via spectroscopic evidences and X-ray diffraction, revealing the potential for these compounds in drug development and material science due to their unique structural and chemical properties (Sanjeevarayappa et al., 2015).

Biological Evaluation

The application of this compound derivatives in biological settings has been explored, with studies evaluating their antimicrobial and antifungal activities. These evaluations have shown that some derivatives exhibit significant biological activity, which could be leveraged for the development of new therapeutic agents. The structure-activity relationships derived from these studies can guide the design of more potent derivatives with desired biological properties (Patil et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Compounds with similar structures have been the subject of ongoing research due to their potential biological activities. Future research might focus on optimizing the structure of this compound to enhance its activity or reduce its side effects .

Properties

IUPAC Name

tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-11-17-18-13-12(16-5-6-21(11)13)19-7-9-20(10-8-19)14(22)23-15(2,3)4/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELJTQVWKLNWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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